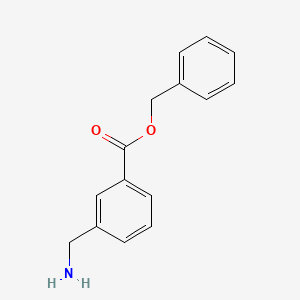

Benzyl 3-(aminomethyl)benzoate

CAS No.:

Cat. No.: VC17850220

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | benzyl 3-(aminomethyl)benzoate |

| Standard InChI | InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |

| Standard InChI Key | BYBCIJRHVGNOPT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

Benzyl 3-(aminomethyl)benzoate (C₁₅H₁₅NO₂) consists of a benzoic acid derivative esterified with benzyl alcohol at the carboxyl group and functionalized with an aminomethyl group (-CH₂NH₂) at the meta position of the aromatic ring (Figure 1) . Key structural identifiers include:

-

Molecular Formula: C₁₅H₁₅NO₂

-

SMILES:

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN -

InChIKey:

BYBCIJRHVGNOPT-UHFFFAOYSA-N

The hydrochloride salt form (CID 50988701) enhances stability, with predicted collision cross-sections (CCS) for adducts such as [M+H]⁺ (155.7 Ų) and [M+Na]⁺ (169.0 Ų), indicating moderate polarizability .

Table 1: Predicted Collision Cross-Sections for Adducts of Benzyl 3-(Aminomethyl)Benzoate Hydrochloride

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.11756 | 155.7 |

| [M+Na]⁺ | 264.09950 | 169.0 |

| [M+NH₄]⁺ | 259.14410 | 164.0 |

| [M-H]⁻ | 240.10300 | 160.5 |

Synthesis and Industrial Production

Patent-Based Synthesis Route

A scalable method for synthesizing aminomethylbenzoic acid derivatives is described in Chinese Patent CN102718673A . Although the patent focuses on para-aminomethylbenzoic acid, the methodology is adaptable to meta-substituted analogs like benzyl 3-(aminomethyl)benzoate. The two-step process involves:

-

Hydrolysis of p-Cyanobenzyl Chloride:

-

Reactants: p-Cyanobenzyl chloride, sulfuric acid/water mixture.

-

Product: p-Chloromethylbenzoic acid (intermediate).

-

Conditions: Acidic hydrolysis at elevated temperatures.

-

-

Amination with Urotropin Catalyst:

Table 2: Key Advantages of the Patent Synthesis Method

| Parameter | Benefit |

|---|---|

| Yield | >85% after recrystallization |

| Catalyst | Urotropin reduces hydroxylation byproducts |

| Scalability | Suitable for industrial continuous reactors |

| Solvent System | Water-based, minimizing organic waste |

Comparative Analysis with Structural Analogs

Methyl 3-(Aminomethyl)Benzoate Hydrochloride

The methyl ester analog (CAS 17841-68-8, C₉H₁₂ClNO₂) shares functional groups but differs in ester chain length. Industrial production of this compound employs catalytic hydrogenation of nitro precursors (e.g., methyl 3-nitrobenzoate) , a method potentially applicable to benzyl derivatives. Key distinctions include:

-

Molecular Weight: 201.65 g/mol (methyl) vs. 241.11 g/mol (benzyl).

-

Reactivity: Benzyl esters exhibit higher lipophilicity, influencing pharmacokinetic profiles in drug design.

Prospective Applications and Research Directions

Pharmaceutical Intermediate

The aminomethyl group’s nucleophilic nature positions benzyl 3-(aminomethyl)benzoate as a candidate for:

-

Peptide Mimetics: Serving as a backbone for protease-resistant drug analogs.

-

Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).

Polymer Chemistry

Incorporation into copolymers could enhance material properties such as:

-

Thermal Stability: Aromatic rings improve decomposition thresholds.

-

Biodegradability: Ester linkages facilitate enzymatic cleavage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume